N-(3-hydroxycyclobutyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-hydroxycyclobutyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(8,9)6-4-2-5(7)3-4/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJKNYQMILHGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480396-53-9 | |
| Record name | N-(3-hydroxycyclobutyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for N 3 Hydroxycyclobutyl Methanesulfonamide and Its Analogues
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of N-(3-hydroxycyclobutyl)methanesulfonamide identifies the primary bond formations and strategic disconnections. The target molecule can be disconnected at the sulfonamide bond, leading to two key precursors: 3-aminocyclobutanol (B581946) and methanesulfonyl chloride. This approach simplifies the synthesis to the stereoselective preparation of the bifunctional cyclobutane (B1203170) core and the subsequent sulfonylation reaction.
A further disconnection of the 3-aminocyclobutanol precursor across the C-N and C-O bonds is not typically favored as it would lead to less stable or more complex starting materials. Instead, the focus lies on the stereocontrolled synthesis of a suitable cyclobutane intermediate, often starting from a cyclobutanone (B123998) derivative or through a [2+2] cycloaddition reaction. The stereochemical relationship (cis or trans) between the hydroxyl and amino groups is a critical aspect that must be addressed from the early stages of the synthesis.
Therefore, the key synthetic challenges are:
The stereoselective synthesis of the 1,3-disubstituted cyclobutane ring.
The chemoselective introduction of the methanesulfonamide (B31651) group in the presence of a hydroxyl group.
The use of appropriate protecting groups to facilitate the desired transformations.
Stereoselective Synthesis of Cyclobutane Core Precursors
The construction of the 3-aminocyclobutanol core with defined stereochemistry is the cornerstone of the synthesis of this compound. Both diastereoselective and enantioselective methods have been developed to access these crucial intermediates.
Diastereoselective methods aim to control the relative stereochemistry of the hydroxyl and amino substituents on the cyclobutane ring. A common strategy involves the reduction of a β-enaminoketone derived from a 1,3-cyclobutanedione. For instance, the reduction of such enaminoketones can lead to both cis- and trans-3-aminocyclohexanols, and similar principles can be applied to cyclobutane systems. psu.edumdpi.comresearchgate.net The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting amino alcohol.
Another powerful approach is the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, which has been successfully applied in the synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds. acs.orgacs.orgthieme-connect.com This methodology can be adapted to introduce the required amino functionality. Furthermore, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes offers a pathway to multi-substituted cyclobutanes with high diastereoselectivity, providing a versatile entry to various cyclobutane backbones. researchgate.net
A specific method for synthesizing trans-3-aminocyclobutanol involves a Mitsunobu reaction on cis-3-(dibenzylamino)cyclobutanol to invert the stereochemistry of the hydroxyl group, followed by hydrolysis and deprotection. google.com This highlights how the manipulation of existing stereocenters is a viable diastereoselective strategy.
| Method | Key Transformation | Stereochemical Outcome | Reference |
| Reduction of β-enaminoketones | Ketone reduction | Access to both cis and trans isomers | psu.edumdpi.comresearchgate.net |
| Reduction of cyclobutylidene Meldrum's acid derivatives | Alkene reduction | Predominantly cis isomers | acs.orgacs.orgthieme-connect.com |
| Mitsunobu Reaction | Inversion of alcohol stereocenter | cis to trans conversion | google.com |
For the synthesis of enantiomerically pure this compound, enantioselective methods are essential. One strategy involves the catalytic enantioselective reduction of cyclobutanones. nih.gov For example, the Corey-Bakshi-Shibata (CBS) reduction of 3-substituted cyclobutanones can provide chiral cyclobutanols with high enantiomeric excess. nih.gov These chiral alcohols can then be converted to the corresponding amines with retention or inversion of configuration.
Visible light-catalyzed [2+2] cycloaddition reactions between alkenes and α,β-unsaturated carbonyl compounds can provide direct access to functionalized cyclobutanes. nih.govacs.org By employing chiral catalysts or auxiliaries, this method can be rendered enantioselective, establishing the stereochemistry of the cyclobutane ring early in the synthetic sequence. The resulting cyclobutane derivatives can then be elaborated to the desired 3-aminocyclobutanol.
The stereoselective synthesis of all four stereoisomers of orthogonally protected cyclobutane-1,2-diamine (B8145468) has been achieved from a common chiral precursor, demonstrating the power of stereodivergent synthesis. nih.gov A similar approach could be envisioned for 1,3-disubstituted systems like 3-aminocyclobutanol.
| Method | Key Transformation | Stereochemical Control | Reference |
| Catalytic Asymmetric Reduction | Ketone reduction with chiral catalyst (e.g., CBS) | Enantioselective formation of alcohols | nih.gov |
| Chiral Auxiliary-Guided Cycloaddition | [2+2] Cycloaddition | Diastereoselective and potentially enantioselective | nih.govacs.org |
| Stereodivergent Synthesis | Derivatization of a common chiral precursor | Access to all possible stereoisomers | nih.gov |
Introduction of the Sulfonamide Moiety: Strategies and Reaction Conditions
The formation of the sulfonamide bond is a crucial step in the synthesis of this compound. This is typically achieved by reacting the 3-aminocyclobutanol precursor with methanesulfonyl chloride in the presence of a base.
A significant challenge in this step is the potential for competing O-sulfonylation of the hydroxyl group. To achieve selective N-sulfonylation, the reaction conditions must be carefully controlled. One effective method involves the use of a pyridine-sulfur trioxide complex in an aqueous alkaline medium. acs.orgacs.org This reagent has been shown to selectively sulfonate the amino group in amino alcohols. acs.orgacs.org
Alternatively, standard sulfonylation conditions using methanesulfonyl chloride and a tertiary amine base such as triethylamine (B128534) or N,N-diisopropylethylamine (Hünig's base) in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) can be employed. google.com The higher nucleophilicity of the amino group compared to the hydroxyl group often allows for selective N-sulfonylation, particularly at lower temperatures. The choice of base and solvent system can be critical for achieving high selectivity and yield. google.com For instance, systems like 4-methylmorpholine (B44366) in isopropyl acetate (B1210297) or acetonitrile (B52724) have been found to be effective for the selective N-sulfonylation of some amino alcohols. google.com
| Reagent/Conditions | Selectivity | Key Features | Reference |
| Pyridine-sulfur trioxide, aqueous alkali | High for N-sulfonylation | Applicable to both soluble and insoluble amino alcohols. | acs.orgacs.org |
| Methanesulfonyl chloride, tertiary amine base (e.g., triethylamine, Hünig's base) | Generally favors N-sulfonylation | Widely used, conditions can be optimized for selectivity. | google.com |
| 4-Methylmorpholine in various solvents (e.g., isopropyl acetate, acetonitrile) | Good for N-sulfonylation | Specific base/solvent combinations can enhance selectivity. | google.com |
Hydroxyl Group Installation and Manipulation in the Cyclobutyl Ring
The hydroxyl group in the 3-position of the cyclobutane ring can either be introduced early in the synthesis or installed at a later stage. As discussed in the stereoselective synthesis of the cyclobutane core (Section 2.2), the reduction of a cyclobutanone is a common method for installing the hydroxyl group.
Manipulation of the hydroxyl group's stereochemistry is a key strategy for accessing different diastereomers of the final product. The Mitsunobu reaction is a powerful tool for achieving the inversion of a secondary alcohol's stereocenter. As mentioned earlier, a cis-3-aminocyclobutanol derivative can be converted to its trans counterpart using this reaction. google.com This involves activation of the hydroxyl group with a phosphine (B1218219) and an azodicarboxylate, followed by nucleophilic substitution with a carboxylate, and subsequent hydrolysis.
In some synthetic routes, the hydroxyl group may be introduced via the ring-opening of an epoxide. For example, a cyclobutene (B1205218) can be epoxidized, and subsequent nucleophilic opening of the epoxide can install the hydroxyl group and another functional group with a defined stereochemical relationship.
Protecting Group Strategies and Deprotection Methodologies
The presence of both an amino and a hydroxyl group in the 3-aminocyclobutanol precursor necessitates a careful protecting group strategy to ensure chemoselectivity in subsequent reactions. Orthogonal protecting groups are often employed, which can be removed under different conditions without affecting each other. bham.ac.ukorganic-chemistry.org
For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.org The Boc group is stable to a wide range of conditions but is readily removed with acid (e.g., trifluoroacetic acid). nih.govacs.org The Cbz group is also stable but is typically removed by catalytic hydrogenation.
For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers are frequently used. These are generally stable to the conditions used for many transformations of the amino group and can be removed with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
An effective strategy for the synthesis of this compound could involve the following steps:
Protection of the amino group of 3-aminocyclobutanol, for example, as a Boc derivative.
Sulfonylation of the hydroxyl group if manipulation of its stereochemistry is required, or direct use in the next step.
Alternatively, if the hydroxyl group needs to be protected during a different transformation, it can be protected as a silyl ether.
Selective deprotection of the amino group.
Introduction of the methanesulfonyl group.
Deprotection of the hydroxyl group, if it was protected.
The choice of protecting groups and the sequence of their introduction and removal are critical for the successful synthesis of the target molecule. nih.govbham.ac.ukorganic-chemistry.orgorganic-chemistry.orgdigitellinc.comsynarchive.comlibretexts.orgutsouthwestern.edu
| Functional Group | Protecting Group | Deprotection Conditions | Reference |
| Amino | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) | nih.govacs.orgorganic-chemistry.org |
| Amino | Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenation | organic-chemistry.org |
| Hydroxyl | tert-Butyldimethylsilyl (TBS) | Fluoride source (e.g., TBAF) | organic-chemistry.orgsynarchive.com |
| Hydroxyl | Triisopropylsilyl (TIPS) | Fluoride source (e.g., TBAF) | organic-chemistry.orgsynarchive.com |
Total Synthesis Approaches of this compound
The total synthesis of this compound is typically achieved through a multi-step sequence commencing with a suitably protected cyclobutane precursor. A common strategy involves the initial construction of a 3-aminocyclobutanol intermediate, which is subsequently sulfonated to yield the final product. The stereochemistry of the final product is dictated by the stereochemistry of the 3-aminocyclobutanol intermediate.
A prevalent starting material for these syntheses is 3-oxocyclobutanecarboxylic acid. One documented route involves a Curtius rearrangement of 3-oxocyclobutanecarboxylic acid, facilitated by diphenyl phosphorazidate, to generate 3-tert-butoxycarbonylaminocyclobutanone. Subsequent reduction of the ketone yields cis-3-(tert-butoxycarbonylamino)cyclobutanol. This intermediate serves as a crucial branching point for the synthesis of both cis- and trans-isomers of this compound.
The final step in the total synthesis is the reaction of the 3-aminocyclobutanol intermediate with methanesulfonyl chloride. This reaction, typically carried out in the presence of a base such as triethylamine or pyridine, results in the formation of the sulfonamide bond to afford this compound.
Synthesis of Stereoisomers (cis- and trans- this compound)
The stereoselective synthesis of the cis- and trans-isomers of this compound relies on the controlled synthesis of the corresponding cis- and trans-3-aminocyclobutanol intermediates.
Synthesis of trans-N-(3-hydroxycyclobutyl)methanesulfonamide
A robust method for the synthesis of the trans-isomer begins with cis-3-dibenzylaminocyclobutanol. This starting material undergoes a Mitsunobu reaction with a carboxylic acid, such as benzoic acid or p-nitrobenzoic acid, in the presence of a condensing agent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. This reaction proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon, yielding the trans-configured carboxylate ester.
Subsequent alkaline hydrolysis of the ester, using a base like sodium hydroxide (B78521) or potassium hydroxide, affords trans-3-dibenzylaminocyclobutanol. The dibenzyl protecting groups are then removed via catalytic hydrogenation, typically using palladium on carbon or palladium hydroxide as the catalyst, to yield trans-3-aminocyclobutanol. Finally, the reaction of trans-3-aminocyclobutanol with methanesulfonyl chloride in the presence of a suitable base provides trans-N-(3-hydroxycyclobutyl)methanesulfonamide.
Table 1: Key Steps in the Synthesis of trans-N-(3-hydroxycyclobutyl)methanesulfonamide
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | cis-3-Dibenzylaminocyclobutanol | Carboxylic acid (e.g., p-nitrobenzoic acid), Triphenylphosphine, Condensing agent (e.g., DIAD), THF, 0-10°C | trans-3-(Dibenzylamino)cyclobutyl carboxylate |
| 2 | trans-3-(Dibenzylamino)cyclobutyl carboxylate | Base (e.g., KOH or NaOH), THF/Water, Reflux | trans-3-Dibenzylaminocyclobutanol |
| 3 | trans-3-Dibenzylaminocyclobutanol | H₂, Catalyst (e.g., 10% Pd/C or Pd(OH)₂), Alcohol solvent (e.g., Methanol or Isopropanol), 30-45°C, 1.0-1.2 MPa | trans-3-Aminocyclobutanol |
| 4 | trans-3-Aminocyclobutanol | Methanesulfonyl chloride, Base (e.g., Triethylamine), Dichloromethane | trans-N-(3-hydroxycyclobutyl)methanesulfonamide |
Synthesis of cis-N-(3-hydroxycyclobutyl)methanesulfonamide
The synthesis of the cis-isomer typically starts from a precursor that already possesses the desired cis-stereochemistry. As mentioned previously, the reduction of 3-tert-butoxycarbonylaminocyclobutanone often yields the cis-3-(tert-butoxycarbonylamino)cyclobutanol. Deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions furnishes cis-3-aminocyclobutanol.
Alternatively, synthetic routes starting from 3-hydroxycyclobutanone (B178150) can be employed. Reductive amination of 3-hydroxycyclobutanone can lead to the formation of 3-aminocyclobutanol, with the stereochemical outcome depending on the reducing agent and reaction conditions. Separation of the resulting diastereomers may be necessary to isolate the desired cis-isomer.
Once cis-3-aminocyclobutanol is obtained, it is reacted with methanesulfonyl chloride in the presence of a base to afford cis-N-(3-hydroxycyclobutyl)methanesulfonamide. The reaction conditions are analogous to those used for the synthesis of the trans-isomer.
Table 2: Key Steps in a Potential Synthesis of cis-N-(3-hydroxycyclobutyl)methanesulfonamide
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 3-Oxocyclobutanecarboxylic acid | Diphenyl phosphorazidate, Triethylamine, tert-Butanol, Heat | 3-tert-Butoxycarbonylaminocyclobutanone |
| 2 | 3-tert-Butoxycarbonylaminocyclobutanone | Reducing agent (e.g., Sodium borohydride), Methanol | cis-3-(tert-Butoxycarbonylamino)cyclobutanol |
| 3 | cis-3-(tert-Butoxycarbonylamino)cyclobutanol | Acid (e.g., Trifluoroacetic acid or HCl), Dichloromethane | cis-3-Aminocyclobutanol |
| 4 | cis-3-Aminocyclobutanol | Methanesulfonyl chloride, Base (e.g., Triethylamine), Dichloromethane | cis-N-(3-hydroxycyclobutyl)methanesulfonamide |
Chemical Reactivity and Transformation of N 3 Hydroxycyclobutyl Methanesulfonamide
Reactions Involving the Hydroxyl Functionality
The secondary alcohol in N-(3-hydroxycyclobutyl)methanesulfonamide is a primary site for various chemical transformations.
Esterification and Etherification
The hydroxyl group is expected to readily undergo esterification when treated with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. Similarly, etherification can be achieved through reactions like the Williamson ether synthesis, where the corresponding alkoxide, formed by deprotonation of the hydroxyl group with a strong base, reacts with an alkyl halide.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester |
| Esterification | Acid Chloride (R-COCl), Base | Ester |
Oxidation and Reduction Pathways
Oxidation of the secondary hydroxyl group would yield the corresponding ketone, 3-(methanesulfonamido)cyclobutan-1-one. Common oxidizing agents for this transformation include chromates, permanganates, or milder reagents like pyridinium (B92312) chlorochromate (PCC). Given the presence of the sulfonamide, careful selection of the oxidant would be necessary to avoid undesired side reactions. Reduction of the hydroxyl group is less common but could be achieved under harsh conditions, though this would be an atypical transformation for this functional group.
Nucleophilic Substitution Reactions
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This would activate the carbon atom for nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide range of nucleophiles, such as halides, azides, and cyanides. These reactions typically proceed with an inversion of stereochemistry at the carbon center.
Reactions of the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group also possesses a lone pair of electrons and an acidic proton, enabling its participation in various reactions.
N-Alkylation and N-Acylation
The sulfonamide proton can be removed by a base to form a nucleophilic anion. This anion can then react with alkylating agents, such as alkyl halides, to form N-alkylated products. This reaction is a common method for modifying the sulfonamide group. Similarly, N-acylation can be achieved by reacting the sulfonamide with acylating agents like acid chlorides or anhydrides, leading to the formation of N-acylsulfonamides.
Table 2: N-Alkylation and N-Acylation of the Sulfonamide Moiety
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkylsulfonamide |
Formation of N-Derivatives
Beyond simple alkylation and acylation, the sulfonamide nitrogen can be involved in the formation of other derivatives. For instance, it can participate in reactions with various electrophiles to introduce different functional groups onto the nitrogen atom, further diversifying the chemical space accessible from this compound.
Transformations of the Cyclobutane (B1203170) Ring System
The cyclobutane ring of this compound is a key structural feature that influences its chemical behavior. The inherent ring strain of the four-membered ring, coupled with the activating and directing effects of the hydroxyl and methanesulfonamide (B31651) substituents, makes it susceptible to a variety of transformations. These reactions allow for the modification of the core structure, leading to diverse analogs with different physicochemical properties.
Ring-Opening Reactions
The strained nature of the cyclobutane ring makes it prone to cleavage under certain conditions. Ring-opening reactions of cyclobutane derivatives can be initiated by various reagents and proceed through different mechanisms, often dictated by the substitution pattern on the ring. For this compound, the presence of the hydroxyl group can facilitate ring-opening, particularly under acidic or basic conditions or through reactions that involve the formation of a good leaving group at the C3 position.
For instance, treatment with strong acids could lead to protonation of the hydroxyl group, followed by elimination of water to form a cyclobutyl cation. This cation could then be attacked by a nucleophile, leading to a ring-opened product.
Stereochemical Inversion and Isomerization Processes
The stereochemistry of the substituents on the cyclobutane ring is crucial for the biological activity of many compounds. This compound exists as cis and trans isomers. Stereochemical inversion at the carbon bearing the hydroxyl group (C3) or the methanesulfonamide group (C1) can lead to the formation of different diastereomers.
One common method to achieve stereochemical inversion of a hydroxyl group is the Mitsunobu reaction. This reaction involves the activation of the alcohol with a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD), followed by nucleophilic substitution with a carboxylate anion (e.g., from benzoic acid). Subsequent hydrolysis of the resulting ester inverts the original stereochemistry of the alcohol. This process allows for the conversion of a cis-isomer to a trans-isomer or vice versa, providing access to the full range of stereoisomers for further investigation.
Table 1: Example of Stereochemical Inversion via Mitsunobu Reaction
| Starting Material | Reagents | Intermediate | Final Product (after hydrolysis) |
| cis-N-(3-hydroxycyclobutyl)methanesulfonamide | 1. PPh₃, DEAD, PhCOOH2. NaOH, H₂O | trans-N-(3-benzoyloxycyclobutyl)methanesulfonamide | trans-N-(3-hydroxycyclobutyl)methanesulfonamide |
| trans-N-(3-hydroxycyclobutyl)methanesulfonamide | 1. PPh₃, DEAD, PhCOOH2. NaOH, H₂O | cis-N-(3-benzoyloxycyclobutyl)methanesulfonamide | cis-N-(3-hydroxycyclobutyl)methanesulfonamide |
Functionalization of Peripheral Positions
Beyond altering the core ring structure, the cyclobutane moiety can be functionalized at its peripheral positions. The primary sites for such modifications are the hydroxyl group and the methanesulfonamide N-H group. However, functionalization can also occur at the carbon atoms of the ring itself, typically after initial modification of the existing functional groups.
The hydroxyl group can be readily converted into a variety of other functional groups. For example, oxidation of the secondary alcohol yields the corresponding ketone, N-(3-oxocyclobutyl)methanesulfonamide. This ketone serves as a versatile intermediate for further reactions, such as reductive amination to introduce new amine substituents or Grignard reactions to add carbon-based groups.
Furthermore, the hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, which facilitates nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, halides, and cyanides, at the C3 position of the cyclobutane ring.
Table 2: Examples of Functionalization Reactions
| Starting Material | Reagents | Product | Functional Group Transformation |
| This compound | PCC or Dess-Martin periodinane | N-(3-oxocyclobutyl)methanesulfonamide | Alcohol to Ketone |
| This compound | TsCl, pyridine | N-(3-(tosyloxy)cyclobutyl)methanesulfonamide | Alcohol to Tosylate |
| N-(3-(tosyloxy)cyclobutyl)methanesulfonamide | NaN₃ | N-(3-azidocyclobutyl)methanesulfonamide | Tosylate to Azide |
| N-(3-oxocyclobutyl)methanesulfonamide | R-NH₂, NaBH(OAc)₃ | N-(3-(alkylamino)cyclobutyl)methanesulfonamide | Ketone to Amine |
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases, scholarly articles, and patent literature, detailed experimental data on the spectroscopic and structural elucidation of the chemical compound this compound is not publicly available. Therefore, the requested in-depth article focusing solely on its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics cannot be generated at this time.
The inquiry sought a detailed analysis structured around specific spectroscopic techniques, including ¹H NMR for proton assignment and stereochemistry, ¹³C NMR for carbon backbone analysis, advanced NMR techniques for conformational studies, electrospray ionization mass spectrometry (ESI-MS), and high-resolution mass spectrometry (HRMS) for exact mass determination. However, no published studies containing the requisite primary data—such as chemical shifts, coupling constants, mass-to-charge ratios, or exact mass measurements—for this compound could be located.
Scientific articles and chemical databases often provide such detailed characterization for novel or synthetically important compounds. The absence of this information suggests that while the compound may exist or be synthesized, its full spectroscopic workup has either not been performed, not been published in accessible literature, or exists only in proprietary, internal research documents.
Without access to primary experimental data, any attempt to generate the requested article would rely on theoretical predictions or analogies to similar structures. This would not meet the required standard of scientific accuracy and would constitute speculation rather than a factual report. The strict instructions to focus solely on the provided outline and to include detailed research findings and data tables cannot be fulfilled without the foundational experimental results.
Further research or the publication of analytical data by chemists who have synthesized and characterized this compound would be necessary to enable the creation of the comprehensive article as requested.
Spectroscopic and Structural Elucidation of N 3 Hydroxycyclobutyl Methanesulfonamide
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained that serves as a molecular fingerprint. For N-(3-hydroxycyclobutyl)methanesulfonamide, the IR spectrum would be expected to display several key absorption bands corresponding to its constituent functional groups: the hydroxyl group, the sulfonamide group, and the cyclobutyl alkyl frame.
The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to hydrogen bonding. The N-H stretch of the sulfonamide group is expected to appear as a moderate to sharp peak around 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are strong and characteristic, typically appearing near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-H stretching vibrations of the cyclobutyl ring would be observed in the 2850-3000 cm⁻¹ region. Other significant peaks would include C-O stretching, C-N stretching, and S-N stretching vibrations.
Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Broad, Strong |
| Sulfonamide (-NH) | N-H Stretch | 3300-3400 | Moderate |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350-1300 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1160-1140 | Strong |
| Alkyl (C-H) | C-H Stretch | 2850-3000 | Medium-Strong |
| Alcohol (C-O) | C-O Stretch | 1050-1200 | Medium |
| Sulfonamide (S-N) | S-N Stretch | 900-950 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method would definitively determine the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
To perform this analysis, a single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The data obtained from X-ray crystallography would confirm the connectivity of the atoms and reveal the conformation of the cyclobutyl ring (e.g., puckered or planar) and the geometry around the sulfonamide group. Furthermore, it would provide insight into the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl and sulfonamide groups, which dictate the crystal packing. For a chiral compound like this compound, crystallographic analysis of a single enantiomer can also establish its absolute configuration. nih.gov
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Note: The values in this table are placeholders and represent the type of data that would be obtained from an X-ray crystallographic analysis.
Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
The selection of the appropriate CSP is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds. nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks.
Once a separation method is developed, it can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the percentage of each enantiomer present.
Optical rotation is another technique used to characterize chiral compounds. Each enantiomer of a chiral molecule will rotate the plane of polarized light by an equal amount but in opposite directions. A polarimeter is used to measure this rotation. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). While optical rotation can confirm the presence of a single enantiomer and its identity, chiral chromatography is generally preferred for the accurate determination of enantiomeric purity.
Hypothetical Chiral HPLC Method for this compound
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | t₁ |
| Retention Time (Enantiomer 2) | t₂ |
| Optical Rotation [α]D | (+)-enantiomer or (-)-enantiomer |
Note: The conditions and retention times in this table are illustrative of a typical chiral separation method.
Computational and Theoretical Studies on N 3 Hydroxycyclobutyl Methanesulfonamide
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like N-(3-hydroxycyclobutyl)methanesulfonamide. DFT calculations can provide deep insights into the molecule's stability, reactivity, and spectroscopic properties. core.ac.uknih.govresearchgate.net The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining accurate results that correlate well with experimental data. nih.govepstem.net
Conformational Analysis and Energy Landscapes
The structural flexibility of this compound arises from the puckering of the cyclobutane (B1203170) ring, the rotation around the C-S and S-N bonds, and the orientation of the hydroxyl group. A thorough conformational analysis would begin by identifying all possible stereoisomers (e.g., cis and trans isomers related to the substituents on the cyclobutane ring).
For each stereoisomer, a systematic search of the potential energy surface would be performed to locate all stable conformers (local minima). The relative energies of these conformers would be calculated to determine their population at a given temperature. This information is critical for understanding which shapes the molecule is likely to adopt.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer | Isomer | Dihedral Angle (C-S-N-H) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | cis | 60° (gauche) | 0.00 |
| 2 | cis | 180° (anti) | 1.25 |
| 3 | trans | 65° (gauche) | 0.50 |
| 4 | trans | 175° (anti) | 1.80 |
Note: This data is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.
The energy landscape, visualized as a plot of energy versus conformational coordinates, would reveal the barriers to rotation between different conformers, providing insight into the molecule's dynamic behavior.
Reaction Pathway Modeling and Transition State Characterization
QM calculations are instrumental in modeling potential chemical reactions involving this compound. For instance, one could model its synthesis, degradation pathways, or its interaction with a biological target. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products.
A key aspect of this is the characterization of transition states—the highest energy point along the reaction coordinate. Calculating the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates. Vibrational frequency analysis is used to confirm that a calculated structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). mdpi.com
Molecular Dynamics Simulations for Conformational Sampling
While QM methods provide highly accurate energy information, they are computationally expensive. Molecular Dynamics (MD) simulations offer a complementary approach to explore the conformational space of a molecule over time. nih.gov Using a classical force field, MD simulates the atomic motions of the molecule, providing a detailed picture of its flexibility and dynamics in different environments, such as in a solvent like water.
An MD simulation of this compound would reveal the preferred conformations in solution, the timescales of conformational changes, and the network of hydrogen bonds formed between the molecule (specifically its -OH and -SO2NH- groups) and surrounding solvent molecules.
In Silico Prediction of Reactivity and Selectivity
Computational methods can predict various aspects of a molecule's reactivity and selectivity. nih.govnih.gov For this compound, these predictions would be valuable for understanding its chemical behavior.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. nih.gov The oxygen atoms of the sulfonyl and hydroxyl groups, along with the nitrogen atom, would likely be regions of negative potential (prone to electrophilic attack), while the hydrogen of the amide and hydroxyl groups would be regions of positive potential (prone to nucleophilic attack).
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ukm.my
Application in Molecular Design and Lead Optimization (Chemical Aspects)
In drug discovery, computational studies are essential for molecular design and lead optimization. nih.govnih.govbiobide.com If this compound were a lead compound, computational tools would guide its modification to improve properties like binding affinity to a target protein, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. researchgate.net
For example, if docking studies showed that the hydroxyl group was in a sterically crowded pocket of a receptor, chemists might computationally evaluate replacing it with a smaller hydrogen bond acceptor. Similarly, if the molecule's reactivity was too high, modifications to the sulfonamide group could be simulated to increase its stability. This iterative cycle of in silico design, prediction, and subsequent synthesis accelerates the discovery of viable drug candidates. scienceopen.com
Spectroscopic Parameter Prediction for Structure Verification
DFT calculations are widely used to predict spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. core.ac.uknrel.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. nih.govnih.gov By calculating the spectra for different possible isomers and conformers, a theoretical spectrum can be generated that, when compared to the experimental one, can confirm the correct structure and even provide insight into the dominant conformation in solution.
Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. epstem.netmdpi.com This allows for the assignment of specific spectral bands to the stretching and bending motions of particular functional groups, such as the S=O stretches of the sulfonyl group or the O-H stretch of the alcohol.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value (DFT/B3LYP) | Experimental Value |
|---|---|---|
| 13C NMR (C-OH) | 68.5 ppm | 67.9 ppm |
| 1H NMR (N-H) | 5.4 ppm | 5.2 ppm |
| IR Stretch (S=O, asymm.) | 1345 cm-1 | 1338 cm-1 |
| IR Stretch (S=O, symm.) | 1160 cm-1 | 1155 cm-1 |
Note: This data is hypothetical and serves as an example of the typical agreement between predicted and experimental values.
N 3 Hydroxycyclobutyl Methanesulfonamide As a Versatile Chemical Scaffold and Intermediate
Incorporation into Complex Molecular Architectures
The N-(3-hydroxycyclobutyl)methanesulfonamide scaffold provides a unique three-dimensional framework that is increasingly sought after for the synthesis of complex molecules in medicinal chemistry. The defined stereochemistry of the 1,3-disubstituted cyclobutane (B1203170) ring allows for precise spatial orientation of substituents, which is a critical factor in optimizing interactions with biological targets. The hydroxyl and sulfonamide functionalities serve as versatile handles for further chemical modifications, enabling the integration of this scaffold into larger, more intricate molecular designs.
While specific examples detailing the incorporation of this compound into named complex molecules are not prevalent in publicly accessible literature, the general strategy of using such 3D fragments is well-established. The cyclobutane ring itself is present in several FDA-approved drugs, highlighting its clinical relevance. nih.gov The methanesulfonamide (B31651) group can engage in crucial hydrogen bonding interactions with protein residues, while the hydroxyl group can be used as a point of attachment for linkers or other pharmacophoric elements. The combination of these features on a rigid cyclobutane core makes it an attractive building block for generating molecules with improved potency, selectivity, and pharmacokinetic profiles.
Role in the Synthesis of Spirocyclic Systems
Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their inherent three-dimensionality and structural novelty. The synthesis of spiro-cyclobutane compounds is an area of active research. While direct applications of this compound in the synthesis of spirocyclic systems are not explicitly detailed in the literature, its structural features suggest potential utility in this area.
The hydroxyl group of this compound could be oxidized to a ketone, creating a cyclobutanone (B123998) intermediate. This intermediate could then potentially undergo a variety of reactions to form spirocyclic structures. For instance, it could be a substrate in condensation reactions with dinucleophiles or participate in cycloaddition reactions to construct the second ring of a spirocycle. The presence of the sulfonamide moiety would add another layer of functionality to the resulting spirocyclic molecule, potentially influencing its biological activity and physicochemical properties. The development of synthetic routes to spirocycles from functionalized cyclobutanes like this compound represents a promising avenue for the creation of novel chemical entities.
Cyclobutane-Sulfonamide Motif in Chemical Libraries
The cyclobutane-sulfonamide motif is a key component in the design and synthesis of modern chemical libraries, particularly those focused on fragment-based drug discovery (FBDD). These libraries aim to provide collections of small, low-complexity molecules with a high degree of three-dimensionality for screening against biological targets. The inclusion of the cyclobutane-sulfonamide scaffold addresses the need for novel, non-planar structures in these screening collections. nih.govnih.govvu.nl
Several research groups have reported the synthesis of focused 3D fragment libraries where the cyclobutane-sulfonamide moiety is a central feature. nih.govresearchgate.net These libraries are designed to explore new chemical space and provide starting points for the development of lead compounds. The synthesis of these fragments often involves the use of a key cyclobutane intermediate, which is then elaborated to introduce the sulfonamide functionality along with other diverse substituents. nih.govresearchgate.net The resulting libraries contain both cis and trans isomers, further expanding the shape diversity available for screening. nih.gov
Below is a table summarizing the characteristics of a representative cyclobutane fragment library containing sulfonamides:
| Library Feature | Description | Reference |
| Core Scaffold | 1,3-disubstituted cyclobutane | nih.gov |
| Key Functionalities | Amines, Amides, Sulfonamides | nih.govnih.gov |
| Design Principles | Principal Component Analysis (PCA), Rule of Three (RO3) | nih.gov |
| 3D Character | High Fsp3, diverse Principal Moments of Inertia (PMI) | nih.govresearchgate.net |
| Stereochemistry | Diastereomerically pure cis and trans isomers | nih.gov |
The calculated physicochemical properties of these libraries, such as molecular weight, lipophilicity, and polar surface area, are carefully controlled to ensure they fall within the desired range for optimal fragment screening. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies (Chemical Focus)
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify known active compounds to improve their properties or to generate novel intellectual property. The cyclobutane ring, due to its unique geometric and electronic properties, is increasingly being used as a non-classical bioisostere for other chemical groups, most notably aromatic rings. nih.gov
The replacement of a planar phenyl ring with a 3D cyclobutane scaffold can lead to significant improvements in physicochemical properties such as solubility and metabolic stability. The tetrahedral carbons of the cyclobutane ring increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a parameter often correlated with higher success rates in clinical development.
Development of Novel Synthetic Building Blocks
This compound and related structures are valuable starting materials for the development of novel synthetic building blocks for drug discovery. The bifunctionality of the molecule allows for orthogonal chemical transformations, enabling the creation of a diverse range of more complex structures.
The hydroxyl group can be a site for esterification, etherification, or conversion to other functional groups, while the sulfonamide nitrogen can be alkylated or acylated. This allows for the systematic exploration of the chemical space around the cyclobutane core. The development of libraries of 3D fragments, as discussed in section 6.3, is a prime example of how the cyclobutane-sulfonamide scaffold is used to generate novel building blocks. nih.govnih.govvu.nl
The synthesis of these building blocks often starts from a common cyclobutane precursor, which is then functionalized in a stepwise manner. For example, a key 3-azido-cyclobutanone intermediate can be used to introduce the amine functionality, which is then sulfonated to give the desired sulfonamide. nih.gov The resulting building blocks, often with protected functional groups, are then made available for use in medicinal chemistry programs. The availability of such well-defined, three-dimensional building blocks is crucial for accelerating the drug discovery process by providing chemists with novel and diverse tools for synthesizing the next generation of therapeutic agents. mdpi.commdpi.com
Future Perspectives in Research on N 3 Hydroxycyclobutyl Methanesulfonamide
Emerging Synthetic Methodologies for Cyclobutyl Sulfonamides
The synthesis of complex molecules like N-(3-hydroxycyclobutyl)methanesulfonamide traditionally relies on multi-step sequences. However, modern synthetic chemistry is moving towards more direct and efficient methods. Future synthetic strategies for cyclobutyl sulfonamides are expected to incorporate several cutting-edge methodologies.
One promising area is the application of C–H functionalization . This strategy allows for the direct conversion of carbon-hydrogen bonds into new functional groups, bypassing the need for pre-functionalized starting materials. For the cyclobutane (B1203170) core, rhodium-catalyzed C–H insertion and palladium-catalyzed C–H arylation have shown promise in creating substituted cyclobutanes with high regio- and stereoselectivity. nih.govacs.orgacs.orgsubstack.com Applying this logic could enable the direct introduction or modification of substituents on the cyclobutane ring of this compound, offering a powerful tool for creating analogues.
Photocatalysis represents another frontier, offering mild and selective reaction conditions. nih.gov Recent developments in photocatalysis have enabled novel methods for sulfonamide synthesis, such as the three-component coupling of aryl radicals, sulfur dioxide surrogates (like DABSO), and amines. rsc.orgrsc.orgacs.org These transition-metal-free approaches could provide new, sustainable routes to cyclobutyl sulfonamides by assembling the core structure from readily available precursors under the influence of light. rsc.orgacs.org
Furthermore, late-stage functionalization (LSF) is becoming a critical tool in medicinal chemistry for the rapid diversification of complex molecules. ox.ac.ukacs.orgnih.gov Strategies that allow for the modification of the sulfonamide group itself are particularly valuable. For instance, methods for the reductive deamination of primary sulfonamides to sulfinates open up pathways to convert the sulfonamide into a variety of other functional groups. chemrxiv.org Similarly, photocatalytic methods can convert sulfonamides into sulfonyl radical intermediates, which can then engage in a range of bond-forming reactions. ox.ac.ukacs.orgnih.gov These LSF techniques could be applied to this compound to quickly generate a library of derivatives with modified sulfonamide moieties.
| Methodology | Potential Application to Cyclobutyl Sulfonamides | Key Advantages |
| C–H Functionalization | Direct modification of the cyclobutane ring. | Increased synthetic efficiency, access to novel substitution patterns. nih.govacs.org |
| Photocatalysis | Assembly of the cyclobutyl sulfonamide core under mild conditions. | Use of sustainable energy sources, high selectivity. nih.govrsc.org |
| Late-Stage Functionalization | Rapid diversification of the core structure at the sulfonamide group. | Efficient generation of analogues from a common intermediate. chemrxiv.orgacs.org |
Advanced Computational Approaches for Structure-Reactivity Prediction
Computational chemistry provides powerful tools to predict molecular properties and reactivity, thereby guiding experimental work and accelerating the discovery process. For this compound, several advanced computational approaches are poised to offer significant insights.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netmdpi.com DFT calculations can be employed to determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. researchgate.netnih.gov This information can predict the reactivity of different sites within the molecule, for example, identifying the most likely positions for electrophilic or nucleophilic attack, and helping to understand reaction mechanisms. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ekb.egnih.gov By developing QSAR models for a library of this compound analogues, researchers can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence a particular activity. researchgate.netmdpi.comnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. ekb.egnih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ronih.gov If this compound or its derivatives are being investigated for biological applications, molecular docking can simulate their interaction with a target protein's binding site. jmchemsci.comrsc.orgchemmethod.com This provides insights into the binding mode and affinity, helping to rationalize observed activities and guide the design of more potent analogues. rjb.ronih.gov
| Computational Method | Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Reactivity prediction, mechanistic insights. researchgate.netresearchgate.net |
| QSAR | Modeling the relationship between structure and biological activity. | Prediction of activity for new analogues, identification of key structural features. nih.govresearchgate.net |
| Molecular Docking | Simulating binding to a biological target. | Prediction of binding affinity and orientation, structure-based drug design. nih.govrsc.org |
| Machine Learning / AI | Predicting reaction outcomes and generating novel structures. | Optimization of synthetic routes, discovery of new bioactive molecules. acs.orgmit.edu |
Novel Chemical Transformations of the Core Structure
The core structure of this compound possesses several reactive sites—the hydroxyl group, the secondary sulfonamide, and the cyclobutane ring—that are amenable to novel chemical transformations.
The secondary sulfonamide is often considered a stable, terminal functional group. However, recent advances have demonstrated its potential as a versatile synthetic handle. Mild and general methods for the reductive cleavage of the N–S bond in secondary sulfonamides have been developed. chemrxiv.orgacs.orgresearchgate.net This transformation generates sulfinate and amine components, which can be trapped in situ to access a wide array of other medicinally relevant functional groups, effectively allowing the "swapping" of the methanesulfonyl group for other functionalities.
The hydroxyl group on the cyclobutane ring is a prime site for derivatization. Beyond standard esterification or etherification, modern catalytic methods could be employed for more complex transformations. For example, dehydrogenation could yield the corresponding cyclobutanone (B123998), which could then serve as a key intermediate for a host of subsequent reactions, including reductive aminations, Wittig reactions, or aldol (B89426) condensations, to introduce diverse side chains.
The cyclobutane ring itself, while generally stable, can undergo unique transformations. For instance, transannular C–H functionalization can introduce substituents at positions that are sterically accessible across the ring, a strategy that has been successfully applied to cycloalkane carboxylic acids. nih.gov While challenging, developing similar strategies for the this compound scaffold could provide access to previously unattainable substitution patterns.
Exploration of Related Chemical Spaces
The concept of "chemical space" refers to the vast ensemble of all possible molecules. nih.gov Exploring the chemical space around this compound is crucial for discovering analogues with improved properties. nih.gov This exploration can be conducted through several strategic approaches.
Fragment-based drug discovery (FBDD) is a powerful method for exploring chemical space efficiently. researchgate.netresearchwithrutgers.com The this compound molecule can itself be considered a fragment. Systematic modifications, such as growing the molecule from the hydroxyl or amine positions, linking it to other fragments, or performing scaffold hopping (replacing the cyclobutyl ring with other bioisosteric groups), can lead to the discovery of novel compounds with enhanced biological activity or improved physicochemical properties.
Combinatorial chemistry , coupled with high-throughput screening, allows for the rapid synthesis and evaluation of large libraries of related compounds. By developing a robust synthetic route to the cyclobutyl sulfonamide core, a variety of building blocks can be systematically introduced at the hydroxyl and sulfonamide positions to generate a diverse library of analogues.
Q & A
What are the optimal synthetic routes and reaction conditions for preparing N-(3-hydroxycyclobutyl)methanesulfonamide?
Level: Basic
Methodological Answer:
The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine under controlled conditions. For structurally similar compounds (e.g., N-(3-(chloromethyl)phenyl)methanesulfonamide), a two-step procedure is employed:
Amine Activation: React 3-hydroxycyclobutylamine with a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) to deprotonate the amine .
Sulfonylation: Add methanesulfonyl chloride dropwise at 0–5°C to minimize side reactions. Stir at room temperature for 2–4 hours, followed by aqueous workup and purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) .
Key Considerations:
- Moisture-sensitive reagents require inert atmosphere (N₂/Ar).
- Monitor reaction progress via TLC or LC-MS to detect intermediates.
How can spectroscopic and computational methods resolve structural ambiguities in this compound?
Level: Advanced
Methodological Answer:
Structural confirmation involves a combination of:
- Experimental Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to distinguish hydroxycyclobutyl protons from sulfonamide groups. For example, hydroxy protons typically appear as broad singlets near δ 4–5 ppm .
- FT-IR: Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and O-H stretches at ~3200–3600 cm⁻¹ .
- Computational Modeling:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to validate tautomeric forms or conformational preferences .
Data Contradiction Analysis:
Discrepancies between computed and experimental UV/Vis spectra may arise from solvent effects (e.g., implicit vs. explicit solvation models). Use polarizable continuum models (PCM) for aqueous systems .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to validate tautomeric forms or conformational preferences .
What strategies are effective for improving the stability of this compound in aqueous solutions?
Level: Advanced
Methodological Answer:
Stability challenges often stem from hydrolysis of the sulfonamide group or cyclobutanol ring strain. Mitigation approaches include:
- pH Control: Maintain solutions at pH 6–8 to avoid acid-catalyzed hydrolysis. Buffers like phosphate or HEPES are recommended .
- Lyophilization: Store the compound as a lyophilized powder to prevent degradation. Reconstitute in acetonitrile/water mixtures (e.g., 70:30) for biological assays .
- Derivatization: Introduce steric hindrance via N-alkylation or cyclobutyl-ring substitution (e.g., fluorine at C2) to slow hydrolysis .
How does the hydroxycyclobutyl moiety influence the compound’s receptor-binding affinity in neurological targets?
Level: Advanced
Methodological Answer:
The hydroxycyclobutyl group enhances conformational rigidity, which can improve selectivity for targets like dopamine D3 receptors.
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions. The hydroxy group may form hydrogen bonds with residues in the receptor’s orthosteric pocket (e.g., Asp110 in D3R) .
- SAR Analysis: Compare with analogs lacking the hydroxy group. For example, in dopamine receptor agonists, hydroxylation increases binding affinity by 10–100-fold due to polar interactions .
Experimental Validation:
Perform radioligand displacement assays (e.g., using [³H]spiperone for D3R) to quantify Ki values. Correlate with computational predictions .
What are the best practices for analyzing trace impurities in this compound batches?
Level: Basic
Methodological Answer:
- HPLC-MS: Use a C18 column (3.5 µm, 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor for byproducts like unreacted sulfonyl chloride (retention time ~8–10 min) .
- Quantitative NMR (qNMR): Integrate impurity peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) to determine purity ≥98% .
- Thermogravimetric Analysis (TGA): Detect residual solvents (e.g., THF) by monitoring weight loss below 150°C .
How can quantum-chemical calculations predict the compound’s photophysical properties for UV/Vis assay development?
Level: Advanced
Methodological Answer:
- TD-DFT Modeling: Calculate excited-state transitions at the CAM-B3LYP/def2-TZVP level. Include solvent effects (e.g., water via PCM) to predict λmax. For example, n→π* transitions in sulfonamides often appear near 250–300 nm .
- Orbital Analysis: Identify contributing molecular orbitals (e.g., HOMO localized on the cyclobutanol ring, LUMO on the sulfonamide group) using GaussView or Multiwfn .
Experimental Correlation:
Compare computed λmax with UV/Vis spectra recorded in methanol or PBS. Adjust computational parameters (e.g., hybrid functional choice) if deviations exceed ±10 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
